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The Isoxazole Scaffold: A Versatile Pharmacophore in Drug Discovery

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Compound of Interest

Compound Name:

3-Isoxazol-5-ylpiperidine
hydrochloride

Cat. No.:

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Disclaimer: An extensive search of publicly available scientific literature and databases did not yield specific data on the mechanism of action for **3-Isoxazol-5-ylpiperidine hydrochloride**. Therefore, this document provides a broader overview of the pharmacological activities and mechanisms of action associated with the isoxazole scaffold, drawing upon research on various isoxazole-containing compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this heterocyclic motif.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets to elicit diverse pharmacological responses.[2][3] Isoxazole derivatives have been successfully developed into approved drugs and continue to be a focal point of research for new therapeutic agents.[1]

Diverse Biological Activities of Isoxazole-Containing Compounds

The isoxazole nucleus is a key structural component in compounds exhibiting a broad spectrum of biological activities, including:

 Anticancer Activity: Numerous isoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] The mechanisms underlying their anticancer



activity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[4]

- Anti-inflammatory Activity: The isoxazole ring is present in well-known anti-inflammatory drugs. This activity is often attributed to the inhibition of enzymes like cyclooxygenase (COX).[5]
- Antimicrobial and Antifungal Activity: Isoxazole-containing molecules have been shown to
 possess significant antibacterial and antifungal properties, making them promising
 candidates for the development of new anti-infective agents.[1][3]
- Neurological and Psychiatric Disorders: The isoxazole scaffold has been explored for its
 potential in treating a range of central nervous system (CNS) disorders.

Exemplary Mechanisms of Action of Isoxazole Derivatives

To illustrate the diverse mechanisms through which isoxazole-containing compounds can exert their effects, the following sections detail the actions of select examples from the scientific literature.

Allosteric Inhibition of Retinoic-Acid-Receptor-Related Orphan Receptor yt (RORyt)

Trisubstituted isoxazoles have been identified as potent and selective allosteric inverse agonists of RORyt, a key regulator of T helper 17 (Th17) cell differentiation.[6] Elevated activity of Th17 cells and their primary cytokine, IL-17a, is associated with various autoimmune diseases.[6]

Signaling Pathway of RORyt Inhibition by Isoxazole Derivatives





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Caption: Allosteric inhibition of RORyt by an isoxazole derivative prevents coactivator recruitment and subsequent pro-inflammatory gene transcription.

Compound	Assay	Target	IC50 (nM)	Reference
Isoxazole Derivative 2	TR-FRET	RORyt	100 ± 10	[7]
Isoxazole Derivative 3	TR-FRET	RORyt	12 ± 1	[7]
Isoxazole Derivative 6	TR-FRET	RORyt	7.4 ± 0.9	[7]

This assay is used to measure the ability of a compound to disrupt the interaction between the RORyt ligand-binding domain (LBD) and a coactivator peptide.

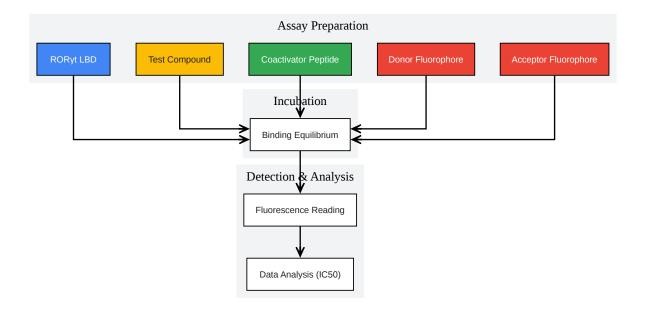
• Reagents: His-tagged RORyt LBD, biotinylated coactivator peptide, Europium-labeled anti-His antibody (donor fluorophore), and Streptavidin-Allophycocyanin (acceptor fluorophore).

Procedure:

- The RORyt LBD is incubated with the test compound at various concentrations.
- The biotinylated coactivator peptide is added, followed by the donor and acceptor fluorophores.
- The mixture is incubated to allow for binding to reach equilibrium.
- Detection: The fluorescence is measured at two wavelengths (emission of the donor and acceptor). The ratio of these signals is proportional to the amount of coactivator peptide bound to the RORyt LBD.
- Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a fourparameter logistic equation. A decrease in the FRET signal indicates inhibition of the RORytcoactivator interaction.



Experimental Workflow for TR-FRET Assay



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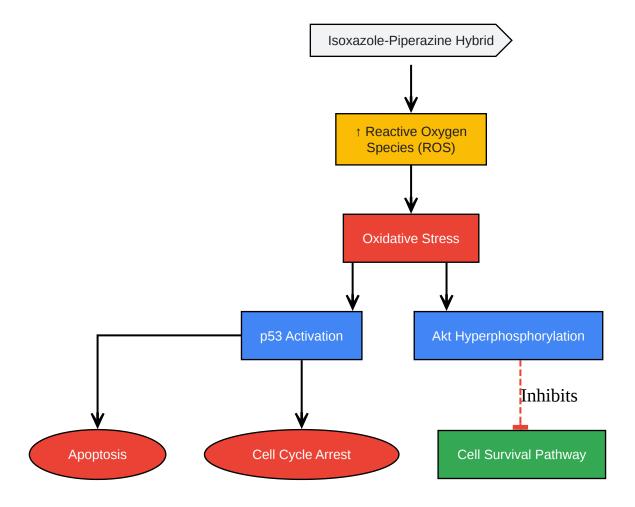
Caption: Workflow for a TR-FRET assay to determine the inhibitory activity of compounds on protein-protein interactions.

Anticancer Activity via Induction of Oxidative Stress and Apoptosis

Certain isoxazole-piperazine hybrids have been shown to exert cytotoxic effects on cancer cells by inducing oxidative stress, leading to apoptosis and cell cycle arrest.[4]

Signaling Pathway of Isoxazole-Induced Cancer Cell Apoptosis





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Caption: Proposed mechanism of anticancer activity for isoxazole-piperazine hybrids involving oxidative stress and modulation of p53 and Akt pathways.



Compound	Cell Line	Assay	IC50 (µM)	Reference
51	Huh7 (Liver Cancer)	Cytotoxicity	0.3	[4]
5m	Huh7 (Liver Cancer)	Cytotoxicity	0.7	[4]
50	Huh7 (Liver Cancer)	Cytotoxicity	0.5	[4]
51	Mahlavu (Liver Cancer)	Cytotoxicity	1.2	[4]
5m	Mahlavu (Liver Cancer)	Cytotoxicity	1.8	[4]
50	Mahlavu (Liver Cancer)	Cytotoxicity	1.5	[4]
51	MCF-7 (Breast Cancer)	Cytotoxicity	2.1	[4]
5m	MCF-7 (Breast Cancer)	Cytotoxicity	3.7	[4]
50	MCF-7 (Breast Cancer)	Cytotoxicity	2.9	[4]

This colorimetric assay is used to assess cell viability.

- Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).



- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
 The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

The isoxazole scaffold represents a highly valuable structural motif in the design and development of novel therapeutic agents. Its ability to interact with a wide range of biological targets has led to the discovery of compounds with potent and diverse pharmacological activities. While specific data for **3-Isoxazol-5-ylpiperidine hydrochloride** is not currently available in the public domain, the examples provided herein illustrate the potential mechanisms through which an isoxazole-containing molecule could exert its biological effects. Further research into the specific structure-activity relationships of **3-Isoxazol-5-ylpiperidine hydrochloride** is necessary to elucidate its precise mechanism of action and therapeutic potential.

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